![molecular formula C17H15FN4O2S2 B227666 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of certain enzymes that play a critical role in various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, the proliferation of cancer cells is inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide have been extensively studied. It has been shown to have potent anti-proliferative effects on cancer cells, particularly in leukemia and lymphoma. The compound has also been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments include its high potency and specificity for dihydroorotate dehydrogenase. The compound has also been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated.
Future Directions
There are several future directions for the research on 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. One potential direction is the development of new analogs with improved potency and selectivity. Another direction is the evaluation of the compound's potential applications in other diseases, such as viral infections and neurodegenerative disorders. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on cellular processes.
Synthesis Methods
The synthesis of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves several steps. The starting materials include 4-(4-fluorophenyl)-2-aminothiazole and 6-ethyl-2-thiouracil. These compounds are reacted with acetic anhydride and triethylamine in the presence of a catalyst to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, including dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition can lead to a decrease in the proliferation of cancer cells and has potential applications in cancer therapy.
properties
Product Name |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
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Molecular Formula |
C17H15FN4O2S2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H15FN4O2S2/c1-2-12-7-14(23)21-16(19-12)26-9-15(24)22-17-20-13(8-25-17)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,21,23)(H,20,22,24) |
InChI Key |
AOJUILNWVYMGBZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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